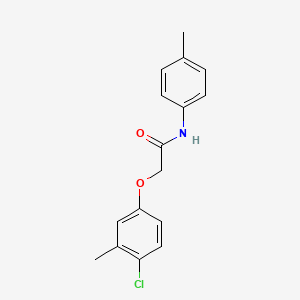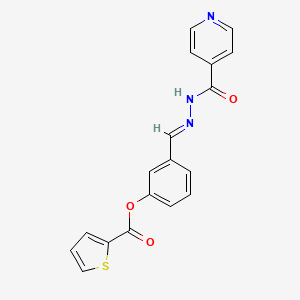
4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, also known as CPMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPMC belongs to the class of coumarin derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. In addition, 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. In vitro studies have shown that 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate induces apoptosis in cancer cells by activating the caspase cascade. 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. In addition, 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been shown to modulate the expression of various genes involved in cancer cell growth and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells and its low toxicity towards normal cells. However, 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate also has several limitations, including its poor solubility in aqueous solutions and its instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its potential therapeutic applications in vivo. In addition, further studies are needed to elucidate the exact mechanism of action of 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate and to identify potential drug targets for its use in cancer therapy and inflammation-related disorders.
Synthesemethoden
4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Pechmann condensation reaction. The Knoevenagel condensation reaction involves the reaction of 4-chlorobenzaldehyde and 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of a base catalyst, such as piperidine. The Pechmann condensation reaction involves the reaction of 4-chlorophenol and ethyl acetoacetate in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by the reaction of the resulting product with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential therapeutic applications, including its anticancer, antimicrobial, and anti-inflammatory properties. In vitro studies have shown that 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In addition, 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(4-chlorophenyl) 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO5/c1-21-14-4-2-3-10-9-13(17(20)23-15(10)14)16(19)22-12-7-5-11(18)6-8-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYMHDVVCZWLKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5729343.png)

![4-({4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5729354.png)
![ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5729367.png)


![1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)
![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)
![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)
![1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5729403.png)
![5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5729404.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)
![3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile](/img/structure/B5729425.png)
